4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone, while the bromine atom can be introduced through halogenation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Large-scale production also requires adherence to safety and environmental regulations to minimize waste and hazards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and core structure. Similar compounds include:
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group but differs in its aniline structure.
4-Bromo-5-(trifluoromethyl)pyridine: This compound lacks the pyrrolo group, making it structurally different.
These compounds may exhibit different reactivity and applications due to their structural variations.
Biological Activity
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1379358-35-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H4BrF3N2 and a molecular weight of 265.03 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, with a bromine atom and a trifluoromethyl group at specific positions, which are critical for its biological activity.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. The compound has been identified as an inhibitor of several enzymes and pathways, particularly those associated with cancer and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, in a high-throughput screening against Mycobacterium tuberculosis, derivatives of the pyrrolo[2,3-b]pyridine series were found to exhibit promising inhibitory effects on the bacterium, targeting the essential membrane protein MmpL3 . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolo structure could enhance its antibacterial properties while improving physicochemical characteristics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. Specific derivatives have shown nanomolar-level inhibitory activity against certain kinases implicated in tumor growth.
Study 1: Inhibition of DYRK1A
Study 2: Structure-Activity Relationship Analysis
In another investigation, a series of analogs derived from this compound were synthesized and tested for their antibacterial efficacy against resistant strains of bacteria. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antibacterial activity while maintaining low toxicity profiles .
Table 1: Summary of Biological Activities
Activity Type | Target/Pathway | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Mycobacterium tuberculosis | <0.1 | |
Anticancer | DYRK1A | <0.01 | |
Anti-inflammatory | BV2 microglial cells | <0.5 |
Table 2: Structure-Activity Relationship Findings
Compound Variant | Modification | Activity (EC50) |
---|---|---|
Parent Compound | None | 0.020 µM |
Variant A (with N-methyl) | N-methyl substitution | 0.015 µM |
Variant B (with additional F) | Added trifluoromethyl | 0.010 µM |
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCHFKGURKZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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